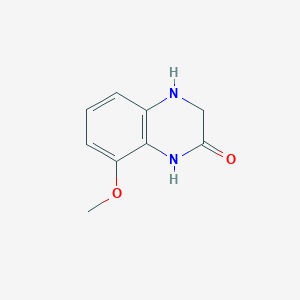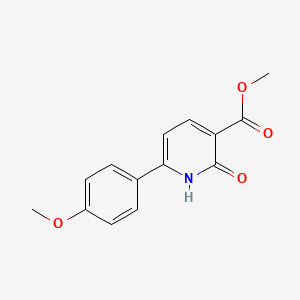
Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds such as “4-(4-Methylphenyl)-4-oxobutanoic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyridine derivatives are known to participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry .科学的研究の応用
Synthesis and Chemical Transformations
Research on Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has led to advancements in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. For instance, studies have demonstrated the compound's utility in oxidative carbonylation reactions to produce a variety of dihydropyridinone and tetrahydropyridinedione derivatives under palladium-catalyzed conditions (Bacchi et al., 2005). These findings highlight its role in facilitating diverse synthetic pathways, offering new avenues for the development of pharmacologically active molecules and materials with unique properties.
Material Science Applications
The compound's structural features, such as the dihydropyridine core, make it a candidate for investigation in materials science, particularly in the study of molecular structures and properties. For example, research on related dihydropyridine derivatives has provided insights into the molecular structure, hyper-conjugative interactions, and charge delocalization, contributing to the understanding of their stability and electronic properties (Sheena Mary et al., 2014). These studies are foundational for the design of novel materials with potential applications in optoelectronics and as nonlinear optical materials due to their electronic and structural characteristics.
Biological Activity and Pharmacological Potential
The dihydropyridine scaffold, to which Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate belongs, is renowned for its biological activity, especially in the realm of cardiovascular therapeutics. While direct studies on this specific compound may be limited, the investigation of structurally similar dihydropyridines has revealed potential antihypertensive and neuroprotective effects, underscoring the therapeutic relevance of this class of compounds. For instance, derivatives have been explored for their anticonvulsant activities, demonstrating the potential of dihydropyridine compounds in neurological applications (Kubicki et al., 2000). These findings suggest that Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate and its analogs could be valuable in the development of new therapeutic agents.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-5-3-9(4-6-10)12-8-7-11(13(16)15-12)14(17)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGVISYDBELAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

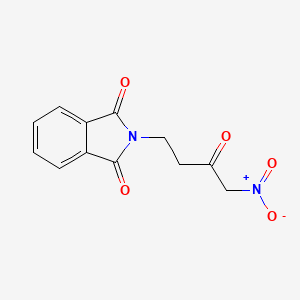
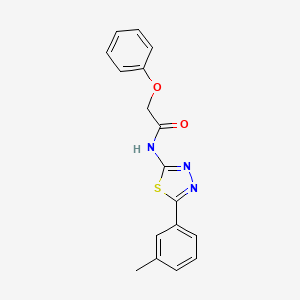
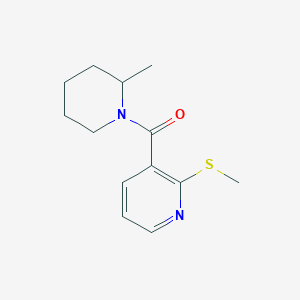
![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)
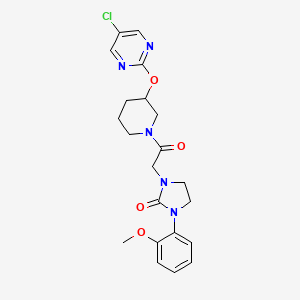
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)
![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)
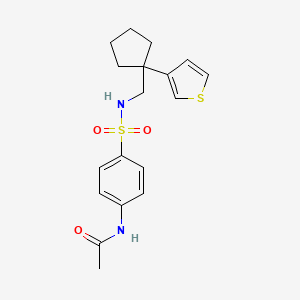
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)
![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)


